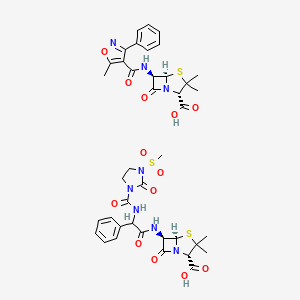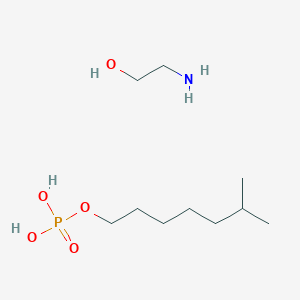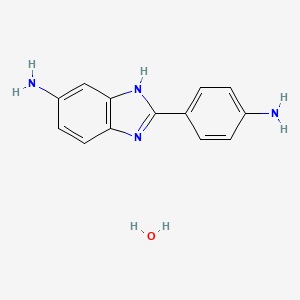
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid under microwave irradiation . This method allows for the efficient formation of the benzimidazole ring structure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine can be achieved through a polymerization-induced self-assembly method. This involves the use of 2-(4-aminophenyl)-5-aminobenzimidazole as a monomer in the polymerization of poly(p-phenylene terephthalamide) to produce high-performance nanofibers . This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-3H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted benzimidazole derivatives. These products are often used as intermediates in further chemical synthesis and applications.
Scientific Research Applications
2-(4-aminophenyl)-3H-benzimidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of high-performance nanofibers for applications in materials science.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-3H-benzimidazol-5-amine involves its interaction with various molecular targets and pathways. In the context of its antimicrobial activity, the compound disrupts bacterial cell membranes, leading to cell lysis and death . For its antitumor activity, the compound is biotransformed by cytochrome P450 enzymes to active metabolites that induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2-(4-aminophenyl)-3H-benzimidazol-5-amine is similar to other compounds such as 2-(4-aminophenyl)benzothiazole and its derivatives. These compounds also exhibit significant biological activity, including antimicrobial and antitumor properties . 2-(4-aminophenyl)-3H-benzimidazol-5-amine is unique in its specific chemical structure, which contributes to its distinct reactivity and applications.
List of Similar Compounds
- 2-(4-aminophenyl)benzothiazole
- 2-(4-amino-3-methylphenyl)benzothiazole
- 2-(4-aminophenyl)benzoxazole
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
65127-94-8 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate |
InChI |
InChI=1S/C13H12N4.H2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,14-15H2,(H,16,17);1H2 |
InChI Key |
LVCZSBFDCNDGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


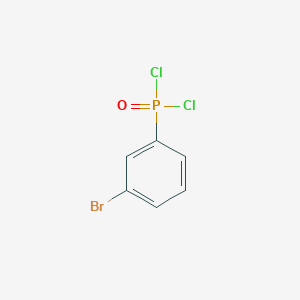

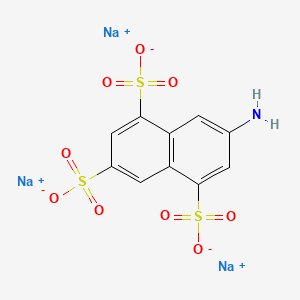
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

